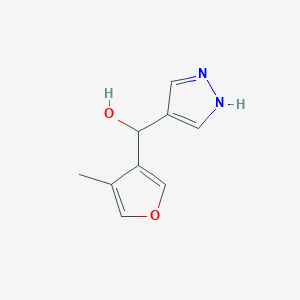
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both furan and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-methylfuran-3-carbaldehyde with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylfuran-3-yl pyrazole-4-carbaldehyde.
Reduction: Formation of 4-methylfuran-3-yl pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyrazole rings allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anti-inflammatory responses .
類似化合物との比較
Similar Compounds
(1H-pyrazol-4-yl)methanol: Shares the pyrazole ring but lacks the furan ring.
4-Methylfuran-3-carbaldehyde: Contains the furan ring but lacks the pyrazole ring.
(1-Methylpyrazol-4-yl)methanol: Similar structure with a methyl group on the pyrazole ring.
Uniqueness
(4-Methylfuran-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(4-methylfuran-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-13-5-8(6)9(12)7-2-10-11-3-7/h2-5,9,12H,1H3,(H,10,11) |
InChIキー |
GXDJYQUUYYEEHB-UHFFFAOYSA-N |
正規SMILES |
CC1=COC=C1C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


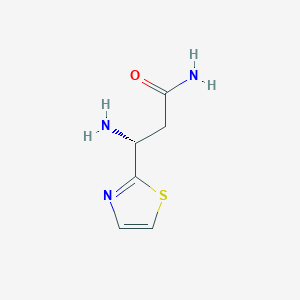
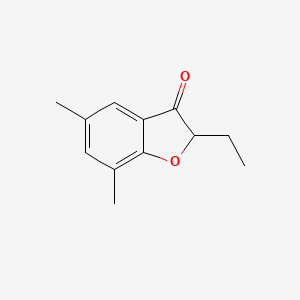
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
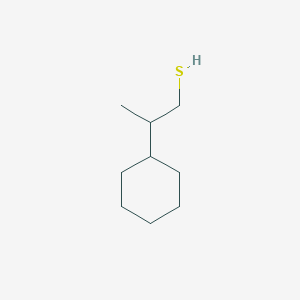

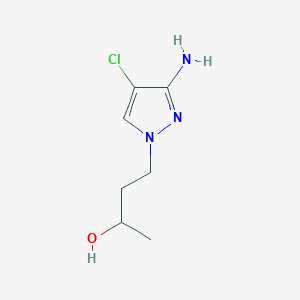
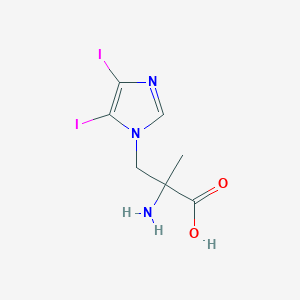

![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
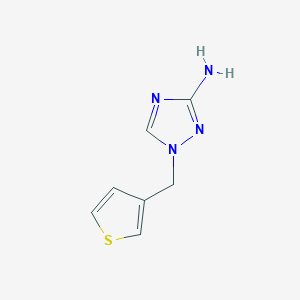
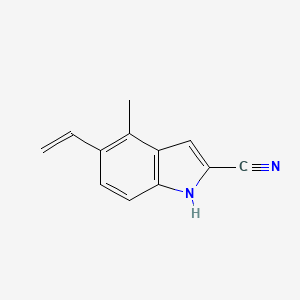

![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)

